(2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic rings, a fluorine atom, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 2-fluorophenol and 4-methoxybenzyl chloride to form the intermediate 3-[(2-fluorophenoxy)methyl]-4-methoxybenzyl chloride. This intermediate is then reacted with 1-hydroxynaphthalene-2-carbaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a single bond.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
The compound (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- (2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- (2E)-3-{3-[(2-iodophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
Uniqueness
The presence of the fluorine atom in (2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H21FO4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(E)-3-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C27H21FO4/c1-31-25-15-11-18(16-20(25)17-32-26-9-5-4-8-23(26)28)10-14-24(29)22-13-12-19-6-2-3-7-21(19)27(22)30/h2-16,30H,17H2,1H3/b14-10+ |
InChI Key |
IHLSDFZTIWZIRW-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)COC4=CC=CC=C4F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)COC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.